molecular formula C7H4BrNO4 B062387 4-Bromopyridine-2,6-dicarboxylic acid CAS No. 162102-81-0

4-Bromopyridine-2,6-dicarboxylic acid

Cat. No. B062387
M. Wt: 246.01 g/mol
InChI Key: JVCWTTKJXQPITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-bromopyridine-2,6-dicarboxylic acid involves various strategies, including electrocatalytic carboxylation and Suzuki cross-coupling reactions. Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to yield 6-aminonicotinic acid, showcasing a novel method of incorporating carboxyl groups into bromopyridines without the use of toxic solvents or additional catalysts (Feng et al., 2010). Similarly, Sicre et al. (2006) demonstrated the regioselective Suzuki cross-coupling of 2,4-dibromopyridine, leading to the synthesis of 4-bromo-2-carbon-substituted pyridines under mild conditions, highlighting an efficient pathway to modify the bromopyridine core (Sicre et al., 2006).

Molecular Structure Analysis

The structural characteristics of 4-bromopyridine-2,6-dicarboxylic acid and its derivatives are crucial for their reactivity and application in synthesis. Gao et al. (2006) synthesized metal-organic frameworks (MOFs) using 4-hydroxypyridine-2,6-dicarboxylic acid, demonstrating the utility of this compound in constructing complex structures with potential applications in gas storage and separation (Gao et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 4-bromopyridine-2,6-dicarboxylic acid derivatives highlight their versatility. The electrophilic character of the bromine atom facilitates various substitution reactions, enabling the introduction of diverse functional groups. The formation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine through acid hydrolysis is a prime example of how specific reaction conditions can lead to the selective functionalization of the bromopyridine molecule (Wibaut et al., 2010).

Scientific Research Applications

  • Chemical Synthesis

    • 4-Bromopyridine-2,6-dicarboxylic acid is a useful synthetic intermediate . It has been used as a reagent in the synthesis of various organic compounds, such as pyridines, pyridinium salts, and heterocycles .
    • A specific example of its use is in the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine. This was achieved by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
  • Catalysis

    • This compound has also been used as a catalyst in the synthesis of polymers .
  • Ligand Synthesis

    • It has been used as a ligand in the synthesis of metal complexes .
  • Agrochemicals

    • This compound can be used as an intermediate in the synthesis of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture.
  • Pharmaceuticals

    • It can also be used as an intermediate in the pharmaceutical industry . This could involve the synthesis of new drugs or the improvement of existing ones.
  • Dyestuffs

    • In the dyestuff field, this compound can be used as an intermediate . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.
  • Material Science

    • This compound can be used in the field of material science . For instance, it can be used in the synthesis of new materials or the improvement of existing ones .
  • Electrochemical Studies

    • 4-Bromopyridine-2,6-dicarboxylic acid can be used in electrochemical studies . For example, it has been used in the synthesis of viologen derivatives, which have interesting electrochemical properties .

Safety And Hazards

4-Bromopyridine-2,6-dicarboxylic acid is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Bromopyridine-2,6-dicarboxylic acid is a useful synthetic intermediate, particularly for the preparation of metal–organic frameworks (MOF) . Therefore, its future directions may involve its use in the synthesis of MOFs and other complex structures.

properties

IUPAC Name

4-bromopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCWTTKJXQPITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578718
Record name 4-Bromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2,6-dicarboxylic acid

CAS RN

162102-81-0
Record name 4-Bromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-pyridinedicarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
A novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine has been developed. In discovery research a five-step synthesis afforded 2,6-diamino-4-bromopyridine in 56…
Number of citations: 32 pubs.acs.org
H Wang, H Wang, P Liu, H Yang, J Xiao, C Li - Journal of Molecular …, 2008 - Elsevier
A series of bis(oxazolinyl)pyridine (Pybox) ligands with different electronic and steric properties were synthesized and evaluated in the Sc(III)-catalyzed asymmetric Diels–Alder reaction …
Number of citations: 12 www.sciencedirect.com
S Lundgren, S Lutsenko, C Jönsson, C Moberg - Organic Letters, 2003 - ACS Publications
Terminal acetylenes containing hydroxy and carboxylic acid groups were subjected to Sonogashira coupling with 4-bromo-2,6-bis[(R)-4-phenyloxazolin-2-yl]pyridine and the resulting …
Number of citations: 86 pubs.acs.org
SG Rzuczek, DS Pilch, A Liu, L Liu… - Journal of medicinal …, 2010 - ACS Publications
The synthesis of a series of 24-membered pyridine-containing polyoxazole macrocycles is described. Seventeen new macrocycles were evaluated for cytotoxic activity against RPMI …
Number of citations: 96 pubs.acs.org
M Schäferling, T Ääritalo… - Chemistry–A European …, 2014 - Wiley Online Library
The design of photoluminescent molecular probes for the selective recognition of anions is a major challenge for the development of optical chemical sensors. The reversible binding of …
L Zhou, T Kawate, X Liu, YB Kim, Y Zhao… - Bioorganic & medicinal …, 2012 - Elsevier
The STAT6 (signal transducer and activator of transcription 6) protein facilitates T-helper cell 2 (Th2) mediated responses that control IgE-mediated atopic diseases such as asthma. We …
Number of citations: 27 www.sciencedirect.com
J Wang - 2007 - dr.library.brocku.ca
Two new families of building blocks have been prepared and fully characterized and their coordination chemistry exploited for the preparation of molecule-based magnetic materials. …
Number of citations: 5 dr.library.brocku.ca
AD Martin, J Britton, TL Easun, AJ Blake… - Crystal Growth & …, 2015 - ACS Publications
Six compounds based on dipicolinic acid esters have been synthesized and Hirshfeld surfaces used to investigate the structure-directing effects of functional groups in controlling their …
Number of citations: 77 pubs.acs.org
DH Nguyen, I Greger, JJ Perez-Torrente… - …, 2013 - ACS Publications
The σ,π-cyclooctenyl iridium(III) pincer compounds [Ir(κ 3 -pydc-X)(1-κ-4,5-η-C 8 H 13 )] (X = H (1), Cl, Br) have been prepared from [Ir(μ-OMe)(cod)] 2 and the corresponding 4-…
Number of citations: 3 pubs.acs.org
TL Price Jr, HW Gibson - Journal of the American Chemical …, 2018 - ACS Publications
Five new bis(dibenzo-30-crown-10-based cryptand)s were synthesized, two of which (16 and 17) had long (12-atom), flexible spacers that led to cooperative complexation of dibenzyl …
Number of citations: 66 pubs.acs.org

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